5-Bromo-8-hydroxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-hydroxyquinoline-2-carboxylic acid: is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a bromine atom at the 5th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method is the reaction of 8-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent like chloroform . The reaction conditions often require careful control of temperature and pH to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-8-hydroxyquinoline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The bromine atom enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine: In medicine, derivatives of 8-hydroxyquinoline, including this compound, are explored for their therapeutic potential. They are investigated for their ability to chelate metal ions, which is useful in treating metal-related disorders .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and chelation. It is also employed in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups form stable complexes with metal ions, which can disrupt metal-dependent biological processes. This chelation ability is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens or cancer cells by depriving them of essential metal ions .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with two bromine atoms, enhancing its biological activity.
8-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the bromine atom, used in various chemical and biological applications.
Uniqueness: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid stands out due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a more potent compound compared to its non-brominated counterparts .
Eigenschaften
Molekularformel |
C10H6BrNO3 |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
5-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15/h1-4,13H,(H,14,15) |
InChI-Schlüssel |
LYEHGCFKWMOAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.